4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide
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Overview
Description
4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H14N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide typically involves multiple steps, including nitration, reduction, and amidation reactions. One common synthetic route starts with the nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde. This intermediate is then subjected to a reduction reaction to yield 4-methoxy-3-nitrobenzyl alcohol. The final step involves the amidation of the alcohol with 2-methoxybenzylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-nitrobenzoic acid.
Reduction: Formation of 4-methoxy-N-[(2-methoxyphenyl)methyl]-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-methoxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-3-5-12(14)10-17-16(19)11-7-8-15(23-2)13(9-11)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIANKIIJSNARCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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